molecular formula C15H10Cl2N2O B11618414 5-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B11618414
M. Wt: 305.2 g/mol
InChI Key: ITRUISASNFIDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two chlorinated benzene rings attached to the oxadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorinated benzene rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl chloride
  • 4-Chlorobenzyl cyanide
  • 4-Chlorobenzyl acetate

Comparison

Compared to these similar compounds, 5-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The presence of two chlorinated benzene rings further enhances its versatility and potential for modification.

Properties

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H10Cl2N2O/c16-12-5-1-10(2-6-12)9-14-18-15(19-20-14)11-3-7-13(17)8-4-11/h1-8H,9H2

InChI Key

ITRUISASNFIDJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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